2-{1-[(3-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}propyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
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Overview
Description
The compound appears to contain two indene-1,3-dione groups, which are aromatic compounds with two carbonyl groups attached to a five-membered ring . These groups are connected by an ethylene bridge with two amine groups. The presence of multiple carbonyl and amine groups suggests that this compound could participate in various chemical reactions, particularly those involving nucleophilic addition or condensation.
Scientific Research Applications
Pharmaceutical Synthesis
This compound, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, has gained significant attention for their potential use in pharmaceutical synthesis . Understanding the structure–activity relationships and biological properties of these derivatives could unlock their potential as therapeutic agents .
Herbicides
The compound has been found to have applications in the development of herbicides . This could be due to its potential reactivity and the ability to form various substitution patterns .
Colorants and Dyes
The compound has been used in the production of colorants and dyes . Its aromatic nature and the presence of carbonyl groups could contribute to its color-producing properties .
Polymer Additives
This compound has found applications as additives in polymers . Its potential reactivity and the ability to form various substitution patterns could enhance the properties of the polymer materials .
Organic Synthesis
The compound is used in organic synthesis . Its complex structure and reactivity make it a valuable component in various organic reactions .
Photochromic Materials
The compound has been used in the development of photochromic materials . Its structure and properties could contribute to its ability to change color in response to light .
Chemosensors
The compound has shown potential in the development of chemosensors . Specifically, chemosensors based on this compound have shown selective sensing of CN− ions .
Antiviral Agents
Indole derivatives, which include this compound, have shown potential as antiviral agents . This could be due to their ability to bind with high affinity to multiple receptors .
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase CK2 . Protein Kinase CK2 is a ubiquitous serine/threonine protein kinase that serves as an attractive anticancer target .
Mode of Action
The compound interacts with Protein Kinase CK2, inhibiting its activity. Some derivatives of the compound have shown much improved inhibitory activity on CK2, with an IC50 of 0.85 ± 0.09 μM for the best compound, SL-15 .
Biochemical Pathways
The compound affects the pathways regulated by Protein Kinase CK2. By inhibiting CK2, it can disrupt various cellular processes, including cell cycle progression, apoptosis, and protein synthesis .
Pharmacokinetics
The compound’s interaction with protein kinase ck2 suggests it is able to penetrate cellular membranes and reach its target within the cell .
Result of Action
By inhibiting Protein Kinase CK2, the compound can disrupt various cellular processes, potentially leading to cell cycle arrest and apoptosis . This makes it a potential candidate for anticancer therapies.
properties
IUPAC Name |
3-hydroxy-2-[N-[3-[1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]propyl]-C-methylcarbonimidoyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-14(20-22(28)16-8-3-4-9-17(16)23(20)29)26-12-7-13-27-15(2)21-24(30)18-10-5-6-11-19(18)25(21)31/h3-6,8-11,28,30H,7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBWMCKAUJRKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCN=C(C)C1=C(C2=CC=CC=C2C1=O)O)C3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(3-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}propyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione |
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